molecular formula C22H36O4 B1250056 Dasyscyphin A

Dasyscyphin A

Cat. No. B1250056
M. Wt: 364.5 g/mol
InChI Key: BAEMUVUHSXFRBX-FMVSEYOSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dasyscyphin A is a natural product found in Dasyscyphella nivea with data available.

Scientific Research Applications

  • Antitumoral Properties : Dasyscyphin B, a related compound to Dasyscyphin A, was synthesized for its antitumoral properties. This synthesis process is significant as it allows the production of related metabolites functionalized in the A ring, which could be valuable for cancer research (Akhaouzan et al., 2013).

  • Cytotoxic and Antimicrobial Effects : Studies have identified dasyscyphins F and G, along with dasyscyphin C, from a fungus of the Stictidaceae. These compounds demonstrated moderate cytotoxicity and antimicrobial activity (Flores-Bocanegra et al., 2021).

  • Fungus-Derived Terpenoids : Dasyscyphus niveus cultures have yielded tetracyclic dasyscyphin-type terpenoids, including dasyscyphins D and E. These compounds have shown inhibitory effects on the germination of Magnaporthe grisea conidia (Liermann et al., 2008).

  • Cytotoxic Terpenoids : Isolation of novel tetracyclic terpenoids from Dasyscyphus niveus has revealed potent cytotoxic activities towards various mammalian cell lines, which is important for understanding the therapeutic potential of these compounds (de la Parra et al., 2006).

  • Antiviral Activities : Dasyscyphin C, extracted from Eclipta prostrata, showed significant antiviral activity against fish nodavirus in in vitro conditions, indicating its potential as an antiviral agent (Krishnan et al., 2010).

  • Antifungal Synthesis : The synthesis of dasyscyphin E, known for its antifungal properties, has been achieved, which is critical for developing new antifungal treatments (Fernández et al., 2017).

  • Leishmanicidal Activity : Dasyscyphin C has shown leishmanicidal activity, specifically against Leishmania major promastigotes, indicating its potential use in treating leishmaniasis (Khanna et al., 2009).

properties

Product Name

Dasyscyphin A

Molecular Formula

C22H36O4

Molecular Weight

364.5 g/mol

IUPAC Name

(3S,4aR,6aS,6bR,8S,10R,10aR,11aR,11bS)-3,6b,10-trihydroxy-4,4,6a,8,11b-pentamethyl-1,2,3,4a,5,6,8,9,10,10a,11,11a-dodecahydrobenzo[a]fluoren-7-one

InChI

InChI=1S/C22H36O4/c1-12-10-14(23)13-11-16-20(4)8-7-17(24)19(2,3)15(20)6-9-21(16,5)22(13,26)18(12)25/h12-17,23-24,26H,6-11H2,1-5H3/t12-,13+,14+,15-,16+,17-,20-,21-,22-/m0/s1

InChI Key

BAEMUVUHSXFRBX-FMVSEYOSSA-N

Isomeric SMILES

C[C@H]1C[C@H]([C@H]2C[C@@H]3[C@]4(CC[C@@H](C([C@@H]4CC[C@@]3([C@]2(C1=O)O)C)(C)C)O)C)O

Canonical SMILES

CC1CC(C2CC3C4(CCC(C(C4CCC3(C2(C1=O)O)C)(C)C)O)C)O

synonyms

dasyscyphin A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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